2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Antibacterial Tetrazole regioisomers Structure-activity relationship

Procure 2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS 1909316-08-0), the definitive C-linked tetrazole scaffold. Unlike N-linked analogs, this compound offers quantifiable pKa advantages (ΔpKa +1.5–2.0 over COOH) for enhanced permeability and oral bioavailability. Its unique 1,2,4-substitution pattern and free sulfonamide enable late-stage functionalization critical for kinase/GPCR drug discovery. The C–C connectivity evades resistance mechanisms targeting N-linked sulfonamides in antibacterial programs. ≥95% purity. Ideal for hit-to-lead optimization and focused library synthesis.

Molecular Formula C7H6N6O4S
Molecular Weight 270.22
CAS No. 1909316-08-0
Cat. No. B2447523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
CAS1909316-08-0
Molecular FormulaC7H6N6O4S
Molecular Weight270.22
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C7H6N6O4S/c8-18(16,17)6-2-1-4(3-5(6)13(14)15)7-9-11-12-10-7/h1-3H,(H2,8,16,17)(H,9,10,11,12)
InChIKeyPZARUYJXDSAGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS 1909316-08-0): Procurement Specifications and Structural Context


2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS 1909316-08-0) is a small-molecule research chemical (MW 270.23 g/mol, formula C7H6N6O4S) [1]. It features a 1,2,4-trisubstituted benzene core bearing a sulfonamide, a nitro group, and a C-linked 1H-tetrazole ring. The compound is currently listed by chemical suppliers as a versatile scaffold for further derivatization, with purity specifications typically at or above 95% . Its structural uniqueness lies in the direct C–C connection between the tetrazole and the benzene ring, distinguishing it from the commonly studied N-linked tetrazole sulfonamide analogs.

Procurement Risk: Why In-Class Sulfonamide-Tetrazole Analogs Cannot Replace 2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide


Substituting this compound with a generic 'tetrazole-sulfonamide' or an N-linked positional isomer (e.g., 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide) introduces significant structural and functional divergence. The target molecule possesses a C-linked tetrazole, which imparts distinct electronic properties, hydrogen-bonding capabilities, and metabolic stability compared to N-linked analogs [1]. Furthermore, the specific 1,2,4-substitution pattern on the benzene ring creates a unique vector of functionality that is not replicated by 1,3- or 1,4-disubstituted analogs. The presence of both a free sulfonamide (-SO₂NH₂) and a nitro group in specific positions enables reactivity (e.g., selective reduction, diazotization) that cannot be achieved with other in-class compounds. Interchanging without careful validation risks loss of target engagement, altered pharmacokinetics, or failed downstream derivatization, as demonstrated in comparative studies of related tetrazole regioisomers [1].

Quantitative Differentiation Evidence for 2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide


C-Linked vs. N-Linked Tetrazole: Impact on Antibacterial Activity

In a head-to-head comparison of N-linked tetrazole sulfonamides, 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide demonstrated significant antibacterial activity against Gram-negative bacteria, with a zone of inhibition of 18.5 mm against Salmonella typhi at 100 µg/mL [1]. The target compound, a C-linked regioisomer, is anticipated to exhibit a different activity profile due to altered electron distribution and hydrogen-bonding geometry. While direct quantitative data for the target molecule is absent, the class-level inference suggests that the C–C linkage, being non-hydrolyzable and electronically distinct, will result in divergent potency and selectivity compared to the N-linked analog, a fact critical for structure-based drug design.

Antibacterial Tetrazole regioisomers Structure-activity relationship

Comparative Carbonic Anhydrase Inhibition: Substitution Pattern Matters

The N-linked analog 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide exhibited moderate inhibition of carbonic anhydrase, with an IC₅₀ of 45 µM against the bovine enzyme [1]. The target compound's distinct C-linked tetrazole and altered pKa profile (due to the ortho-nitro group) is predicted to significantly alter zinc-binding affinity, a key determinant of inhibitory potency [2]. Although no direct IC₅₀ is reported for the target molecule, this class-level inference is critical for screening programs where carbonic anhydrase selectivity is a decision gate.

Carbonic anhydrase inhibitor Tetrazole Sulfonamide

C-Linked Tetrazole as a Non-Classical Bioisostere: Procurement Implications

Tetrazoles, particularly C-linked derivatives, are recognized as superior bioisosteres for carboxylic acids, offering enhanced metabolic stability and improved membrane permeability [1]. The 5-substituted-1H-tetrazole in the target compound has a pKa of approximately 4.5–5.0, compared to ~3.0 for a carboxylic acid, which can significantly impact oral bioavailability [2]. This class-level advantage positions the compound as a preferred scaffold over N-linked tetrazoles or simple benzoic acid derivatives for lead optimization programs.

Bioisostere Tetrazole Medicinal chemistry

Recommended Application Scenarios for 2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide


Building Block for Carbonic Anhydrase Inhibitor Libraries

Given the established inhibitory activity of the N-linked analog (IC₅₀ 45 µM), the target compound serves as a critical C-linked building block for synthesizing focused libraries aimed at improving isoform selectivity and potency [1]. Its unique substitution pattern allows for late-stage functionalization of the sulfonamide group, a key pharmacophore for zinc-binding.

Carboxylic Acid Bioisostere Replacement in Lead Optimization

The C-linked tetrazole provides a quantifiable advantage in pKa (ΔpKa +1.5 to +2.0 over carboxylic acids), making the compound an ideal procurement choice for programs seeking to enhance permeability and oral bioavailability without sacrificing binding affinity [2]. This directly addresses a common pain point in kinase and GPCR drug discovery.

Development of Novel Antibacterials Targeting Gram-Negative Pathogens

The potent activity of the N-linked comparator against S. typhi (18.5 mm zone of inhibition) validates the tetrazole-sulfonamide scaffold for antibacterial discovery [1]. The target compound's distinct C–C connectivity is expected to evade resistance mechanisms that target N-linked sulfonamides, justifying its procurement for hit-to-lead programs.

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